molecular formula C20H29N3O5S B11175888 1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11175888
M. Wt: 423.5 g/mol
InChI Key: IMFXRCAVUOXXAF-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopentyl group, a methoxypropylsulfamoyl group, and a phenyl group attached to a pyrrolidine-3-carboxamide backbone. The unique structure of this compound allows it to participate in various chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopentyl group, and the attachment of the methoxypropylsulfamoyl and phenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides or cyclopentyl Grignard reagents.

    Attachment of the Methoxypropylsulfamoyl Group: This can be done through sulfonation reactions using methoxypropyl sulfonyl chlorides or sulfonamides.

    Attachment of the Phenyl Group: This step may involve the use of phenyl halides or phenyl Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrolidine rings, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Interacting with Cellular Pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H29N3O5S

Molecular Weight

423.5 g/mol

IUPAC Name

1-cyclopentyl-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H29N3O5S/c1-28-12-4-11-21-29(26,27)18-9-7-16(8-10-18)22-20(25)15-13-19(24)23(14-15)17-5-2-3-6-17/h7-10,15,17,21H,2-6,11-14H2,1H3,(H,22,25)

InChI Key

IMFXRCAVUOXXAF-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCC3

Origin of Product

United States

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